1,9-Decadiene
Overview
Description
1,9-Decadiene is an organic compound with the molecular formula C10H18. It is a linear diene, meaning it contains two double bonds separated by a chain of carbon atoms. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Mechanism of Action
Target of Action
1,9-Decadiene is primarily used as a comonomer in the polymerization process . Its primary targets are other monomers with which it can form copolymers. In particular, it has been reported to undergo acyclic diene metathesis (ADMET) copolymerization with 1,5-hexadiene .
Mode of Action
The interaction of this compound with its targets involves the formation of copolymers through the ADMET copolymerization process . This process results in the formation of random linear polybutadiene-polyoctenamer copolymers when this compound is copolymerized with 1,5-hexadiene . It can also undergo ADMET copolymerization with divinyltetraethoxydisiloxane to yield siloxylene-vinylene-alkenylene copolymer .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve polymer synthesis. The ADMET copolymerization process leads to the formation of new copolymers, affecting the composition and properties of the resulting material . The downstream effects of these pathways are largely dependent on the specific application of the copolymers.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of new copolymers with altered physical and chemical properties . These copolymers can have a wide range of applications in various industries, including materials science and engineering.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ADMET copolymerization process requires specific conditions, such as the presence of certain catalysts . Additionally, the storage and handling of this compound require specific conditions to prevent degradation and maintain its reactivity . It should be stored in a cool, well-ventilated place, away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Decadiene can be synthesized through several methods, including:
Acyclic Diene Metathesis (ADMET) Polymerization: This method involves the polymerization of this compound using catalysts such as Schrock’s molybdenum or Grubbs’ ruthenium catalysts.
Monoalkenylation of Diethylmalonate: This method involves the monoalkenylation of diethylmalonate in the presence of sodium hydride, followed by bis nucleophilic attack on 1,6-dibromohexane or 1,4-dibromobutane.
Industrial Production Methods
In industrial settings, this compound is typically produced through the ADMET polymerization process due to its efficiency and ability to produce high molecular weight polymers with well-defined structures .
Chemical Reactions Analysis
1,9-Decadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The double bonds can be reduced to form alkanes using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: The double bonds can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,9-Decadiene has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in ADMET polymerization to produce linear polyethylenes and other polymers with well-defined structures.
Material Science: The polymers derived from this compound are used in the development of materials with specific properties, such as high crystallinity and thermal stability.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and fine chemicals.
Industrial Applications: This compound is used in the production of adhesives, coatings, and other industrial products.
Comparison with Similar Compounds
1,9-Decadiene can be compared with other similar compounds, such as:
1,7-Octadiene: Similar to this compound but with a shorter carbon chain. It also undergoes ADMET polymerization and other reactions.
1,5-Hexadiene: Another linear diene with an even shorter carbon chain. It is used in similar polymerization reactions but produces different polymer properties due to its shorter chain length.
2-Methyl-1,5-hexadiene: A branched diene that undergoes similar reactions but with different reactivity and product properties due to the presence of a methyl group.
Uniqueness of this compound
This compound is unique due to its longer carbon chain, which allows for the production of polymers with higher molecular weights and specific properties, such as increased crystallinity and thermal stability .
Properties
IUPAC Name |
deca-1,9-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDGJRWPPOSWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108793-14-2 | |
Record name | 1,9-Decadiene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108793-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4022159 | |
Record name | 1,9-Decadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-16-1 | |
Record name | 1,9-Decadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1647-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,9-Decadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,9-DECADIENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102789 | |
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Record name | 1,9-Decadiene | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,9-Decadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,9-decadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.193 | |
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Record name | 1,9-DECADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KWZ01G244 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,9-decadiene?
A1: this compound has the molecular formula C10H18 and a molecular weight of 138.25 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ techniques like Fourier Transform Infrared Spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) (both 1H and 13C) [, , , , ], and Differential Scanning Calorimetry (DSC) [, ] to analyze the structure and properties of this compound and its polymers.
Q3: How does the incorporation of this compound affect the properties of polyethylene?
A3: Incorporating this compound into polyethylene introduces pendant vinyl groups, increasing the overall unsaturation level [, ]. This modification significantly enhances the crosslinking response of the polyethylene, leading to improved thermal stability, particularly beneficial in applications like wire and cable insulation [, ].
Q4: How does the chain length of the crosslinking agent impact the properties of polydecylmethylsiloxane (C10)?
A4: Research indicates that increasing the length of the hydrocarbon cross-linker, such as switching from 1,7-octadiene to this compound, generally leads to a decrease in the permeability of gases like n-butane through the resulting C10 membrane []. This highlights the significant role of the cross-linker structure on the final membrane properties and its potential for gas separation applications.
Q5: What type of polymerization reactions is this compound commonly used in?
A5: this compound is frequently employed in Acyclic Diene Metathesis Polymerization (ADMET) [, , , , , ]. This reaction utilizes metal catalysts, particularly ruthenium-based Grubbs catalysts [, , ], to form unsaturated polymers.
Q6: How does the ligand structure of zirconocene catalysts influence the copolymerization of ethylene with 1,7-octadiene and this compound?
A6: Research shows that zirconocene catalysts with cyclopentadienyl or pentamethylcyclopentadienyl ligands yield copolymers containing both 1-hexenyl branches (from 1,2-addition) and 1,3-disubstituted cycloheptane units (from addition-cyclization) when copolymerized with 1,7-octadiene []. In contrast, catalysts with indenyl ligands result in copolymers with predominantly 1,3-disubstituted cycloheptane units. This demonstrates the significant influence of the catalyst structure on the resulting polymer microstructure.
Q7: How is this compound used to synthesize long-chain branched isotactic polypropylene?
A7: this compound acts as a comonomer in the polymerization process, incorporating itself into the polypropylene backbone and creating pendant 1-octenyl groups []. These groups can further react to form long-chain branches, significantly altering the rheological properties of the resulting polypropylene.
Q8: What computational methods are used to study this compound?
A8: Researchers employ 3D-RISM-KH molecular solvation theory [] to predict the this compound/water partition coefficients for various compounds. This method offers valuable insights into the partitioning behavior of this compound, crucial for understanding its interactions in biological systems and membrane transport.
Q9: Is there a correlation between this compound/water partition coefficients and other physicochemical parameters?
A9: Yes, a strong correlation exists between the this compound/water partition coefficient (Kdecadiene/w) and the octanol/water partition coefficient []. This relationship allows researchers to predict the lipophilicity and potential bioavailability of compounds based on their Kdecadiene/w values.
Q10: How stable is this compound under different conditions?
A10: The stability of this compound can vary depending on factors like temperature, exposure to air and moisture, and the presence of catalysts. Specific research highlights its reactivity with peroxides at elevated temperatures, leading to epoxidation [].
Q11: What are some applications of this compound in material science?
A11: Beyond modifying polyethylene and polypropylene, this compound serves as a key building block for synthesizing various polymers [, , , , , , ]. For instance, it's used in producing telechelic polymers [, ], segmented copolymers with distinct thermal properties [], and even organic-inorganic hybrid gels for studying fluorescence resonance energy transfer (FRET) [].
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